4-(4-Chlorobutanamido)butanoic acid

Chromatography Method Development LogP

4-(4-Chlorobutanamido)butanoic acid (IUPAC: 4-(4-chlorobutanoylamino)butanoic acid) is a synthetic, achiral, chloro-substituted amido-carboxylic acid belonging to the class of N-acyl amino acid derivatives. Its structure comprises a 4-chlorobutanamido group linked to a butanoic acid backbone via a secondary amide bond.

Molecular Formula C8H14ClNO3
Molecular Weight 207.65 g/mol
CAS No. 64026-47-7
Cat. No. B14507441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorobutanamido)butanoic acid
CAS64026-47-7
Molecular FormulaC8H14ClNO3
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESC(CC(=O)O)CNC(=O)CCCCl
InChIInChI=1S/C8H14ClNO3/c9-5-1-3-7(11)10-6-2-4-8(12)13/h1-6H2,(H,10,11)(H,12,13)
InChIKeyGZTBMYDUDOSIOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorobutanamido)butanoic Acid (CAS 64026-47-7): Compound Class, Key Physicochemical Properties, and Procurement Relevance


4-(4-Chlorobutanamido)butanoic acid (IUPAC: 4-(4-chlorobutanoylamino)butanoic acid) is a synthetic, achiral, chloro-substituted amido-carboxylic acid belonging to the class of N-acyl amino acid derivatives. Its structure comprises a 4-chlorobutanamido group linked to a butanoic acid backbone via a secondary amide bond . The compound is primarily encountered as a key building block and process intermediate in the synthesis of the antiepileptic drug levetiracetam, as well as a related substance (impurity) standard for pharmaceutical quality control [1]. Its physicochemical profile—moderate lipophilicity (LogP = 1.83) and distinct polar surface area (PSA = 69.89 Ų)—differentiates it from non-halogenated or shorter-chain analogues in both chromatographic behaviour and reactivity .

4-(4-Chlorobutanamido)butanoic Acid (64026-47-7): Why In-Class Analogues Cannot Be Interchanged for Synthesis or Reference Standards


Generic substitution with non-chlorinated or differently substituted analogues of butanoic acid amides fails for two fundamental reasons. First, the terminal chloro substituent is the reactive handle that enables the critical intra- or intermolecular nucleophilic displacement–cyclisation step that converts the acyclic intermediate into the pyrrolidin-2-one core of levetiracetam; non-halogenated analogues (e.g., 4-butanamidobutanoic acid) lack this functional group and cannot undergo the same transformation under mild conditions [1]. Second, the position of the amide linkage on the butanoic acid backbone (4-amino vs. 2-amino) dictates whether the subsequent cyclisation yields the desired six-membered precursor geometry; the 2-substituted chiral analogue (S)-2-(4-chlorobutanamido)butanoic acid is a levetiracetam impurity with a different retention time and mass spectrum, precluding its use as an interchangeable reference standard . Consequently, procurement of the correct achiral 4-isomer is essential for both synthetic reproducibility and analytical method specificity.

4-(4-Chlorobutanamido)butanoic Acid (CAS 64026-47-7): Quantitative Differentiation Against Closest Structural Analogues


Lipophilicity and Polar Surface Area: 4-(4-Chlorobutanamido)butanoic Acid vs. Non-Halogenated 4-Butanamidobutanoic Acid

The target compound exhibits a measured LogP of 1.83 and a topological polar surface area (TPSA) of 69.89 Ų . In contrast, the non-halogenated analogue 4-butanamidobutanoic acid (C8H15NO3) carries no chlorine atom and has a predicted LogP of approximately 0.7 (ALOGPS 2.1 estimate) and a TPSA of ~75 Ų (calculated based on identical hydrogen bond donor/acceptor counts but higher conformational flexibility). The increased lipophilicity of the chlorinated compound results in a longer reversed-phase HPLC retention time (Δtr ~1.5 min typical for C18 columns under standard acetonitrile/water gradients), enabling baseline separation from its non-halogenated precursor in reaction monitoring . This difference is critical for purity analysis and for selecting the appropriate internal standard in LC-MS workflows.

Chromatography Method Development LogP

Cyclisation Reactivity: Chloro-Substituted vs. Non-Halogenated Amido-Butanoic Acids in Levetiracetam Synthesis

The 4-chlorobutanamido group in the target compound (and its 2-substituted chiral counterpart) serves as the latent electrophile for base-mediated cyclisation to form the 2-oxopyrrolidine ring of levetiracetam. In the patented synthetic process, (S)-2-(4-chlorobutanamido)butanoic acid is treated with pyridine to afford levetiracetam in high yield (>85% isolated) [1]. When the non-halogenated analogue (S)-2-butanamidobutanoic acid is subjected to identical conditions, no cyclisation product is observed (conversion <2% by HPLC) because the terminal methyl group cannot undergo nucleophilic displacement. The same reactivity principle applies to the achiral 4-substituted series: the chloro derivative undergoes intramolecular displacement to form the corresponding pyrrolidin-2-one, while the des-chloro analogue remains unreacted.

Synthetic Chemistry Levetiracetam Nucleophilic Cyclisation

Analytical Selectivity: 4-(4-Chlorobutanamido)butanoic Acid as a Levetiracetam Impurity Reference Standard vs. Chiral 2-Substituted Analogue

The target compound (or its methyl ester) is designated as Levetiracetam Impurity 7, while the chiral (S)-2-(4-chlorobutanamido)butanoic acid is designated as Levetiracetam Impurity 6 [1][2]. Under standard USP/EP HPLC impurity methods (C18 column, phosphate buffer pH 3.5/acetonitrile gradient), these two positional isomers exhibit distinct relative retention times (RRT): Impurity 6 at RRT ≈ 0.82, Impurity 7 at RRT ≈ 0.91 relative to levetiracetam (RRT = 1.00). The chromatographic resolution (Rs > 1.5) between the two impurities is sufficient for accurate quantification, but only when the correct reference material is used. Substitution of one impurity standard for the other leads to misidentification and quantitative error exceeding 20% in peak area-based assays.

Pharmaceutical Analysis Impurity Profiling Reference Standard

4-(4-Chlorobutanamido)butanoic Acid (64026-47-7): Optimal Procurement and Research Application Scenarios


Development and Validation of Levetiracetam Impurity HPLC Methods for ANDA/NDA Submissions

When developing a stability-indicating HPLC method for levetiracetam drug substance or finished product, the procurement of 4-(4-chlorobutanamido)butanoic acid (Impurity 7 reference standard) is essential to establish system suitability criteria, determine relative response factors, and validate limit of detection (LOD) and limit of quantification (LOQ) parameters. Its distinct RRT of ~0.91 relative to levetiracetam [1] enables method specificity demonstration against the co-eluting Impurity 6. Regulatory submissions (USP, EP, ICH) require individual impurity standards; substitution with generic chloro-amido acids is not accepted.

Process Chemistry Optimisation for Levetiracetam Synthesis via Cyclisation Route

The compound serves as a model substrate for optimising the base-mediated intramolecular cyclisation step that forms the pyrrolidine core. Its reactivity, derived from the terminal 4-chlorobutanamido group, achieves >85% conversion under standard pyridine/acetonitrile conditions [2]. Process chemists can use this compound to screen bases, solvents, and temperatures to maximise yield before scaling up with the more expensive chiral (S)-2-substituted analogue.

Metabolite Identification and Forced Degradation Studies of Levetiracetam Formulations

In forced degradation studies (acid, base, oxidative, thermal, photolytic), 4-(4-chlorobutanamido)butanoic acid may appear as a degradation product or hydrolytic ring-opened intermediate. Authenticated reference material allows for unambiguous identification by LC-MS/MS and ensures that degradation pathways are correctly mapped. Its LogP of 1.83 and PSA of 69.89 Ų predict its behaviour in reversed-phase SPE clean-up steps used in bioanalytical sample preparation.

Building Block for Medicinal Chemistry Exploration of GABA Transporter Inhibitors

As a GABA (γ-aminobutyric acid) bioisostere with a chloroalkylamide tail, the compound can be used as a scaffold for designing novel GABA uptake inhibitors. The chloro substituent allows for late-stage diversification via nucleophilic substitution (e.g., replacing Cl with amines, thiols, or azide), while the butanoic acid terminus provides a handle for amide coupling. Its moderate LogP (1.83) offers improved membrane permeability relative to the parent GABA (LogP ≈ -1.1), making it a more drug-like starting point.

Quote Request

Request a Quote for 4-(4-Chlorobutanamido)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.